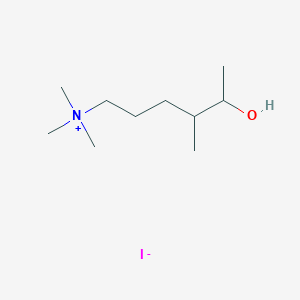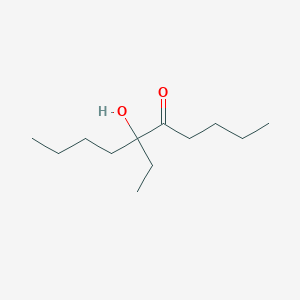
6-Ethyl-6-hydroxydecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-6-hydroxydecan-5-one is an organic compound with the molecular formula C12H24O2 It is a ketone with a hydroxyl group and an ethyl substituent on the sixth carbon of a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Ethyl-6-hydroxydecan-5-one can be synthesized through several methods. One common approach involves the oxidation of 6-ethyl-6-hydroxydecan-5-ol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydration of 6-ethyl-5-decen-1-yne followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-ethyl-5-decen-1-yne followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation step.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-6-hydroxydecan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Dess-Martin periodinane, or KMnO4.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6-Ethyl-6-oxodecan-5-one or 6-ethyl-6-hydroxydecan-5-oic acid.
Reduction: 6-Ethyl-6-hydroxydecan-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethyl-6-hydroxydecan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 6-ethyl-6-hydroxydecan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-6-hydroxydecan-5-one: Similar structure with a methyl group instead of an ethyl group.
6-Ethyl-6-hydroxyundecan-5-one: Similar structure with an additional carbon in the chain.
6-Ethyl-6-hydroxydecan-4-one: Similar structure with the ketone group on the fourth carbon.
Uniqueness
6-Ethyl-6-hydroxydecan-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxyl and a ketone group on the same carbon atom provides distinct chemical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
59373-71-6 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
6-ethyl-6-hydroxydecan-5-one |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(13)12(14,6-3)10-8-5-2/h14H,4-10H2,1-3H3 |
Clé InChI |
ISEIDNHWQGGLDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(CC)(CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)

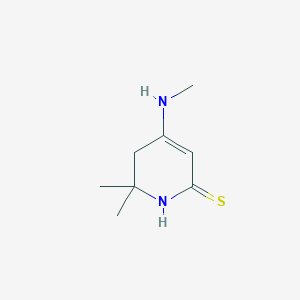


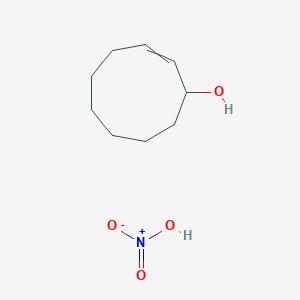
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
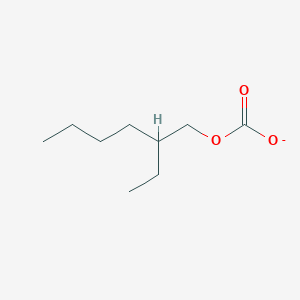
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
